N-Hydroxy-L-proline

Vue d'ensemble

Description

N-Hydroxy-L-proline, also known as Hydroxyproline, is a neutral heterocyclic protein amino acid . It is found in collagen and is common in many gelatin products . Hydroxyproline differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom . It is mostly used as a diagnostic marker of bone turnover and liver fibrosis .

Synthesis Analysis

The synthesis of trans-4-hydroxy-L-proline has been achieved through metabolic engineering. A multivariate modular metabolic engineering approach was used to remove the bottleneck in the synthesis pathway of trans-4-hydroxy-L-proline . The synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module and L-proline synthesis with hydroxylation module .

Molecular Structure Analysis

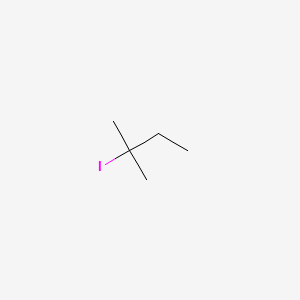

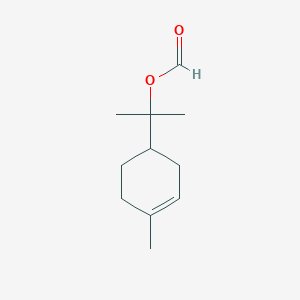

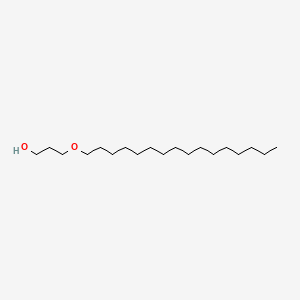

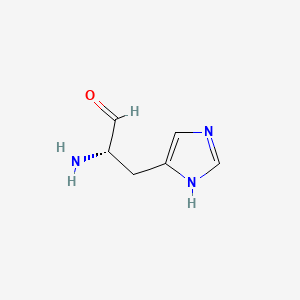

The molecular structure of N-Hydroxy-L-proline consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a carboxylic acid group. The fourth carbon atom in the ring is attached to a hydroxyl group, distinguishing it from proline .

Chemical Reactions Analysis

N-Hydroxy-L-proline is involved in a variety of chemical reactions. It is a major component of collagen, and its presence increases the stability of the collagen triple helix . It is also used as a chiral building block for the organic synthesis of pharmaceuticals .

Physical And Chemical Properties Analysis

The chemical formula of N-Hydroxy-L-proline is C5H9NO3, and its molar mass is 131.131 g·mol−1 . It is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to the breakdown of both the α-helical and β-sheet structures in proteins .

Applications De Recherche Scientifique

Metabolism and Structural Roles

- L-Proline Analogs in Protein Structure and Metabolism : L-Proline analogs, including hydroxyprolines like N-Hydroxy-L-Proline, play a critical role in the folding and structure of proteins. They are valuable in studying cellular metabolism and the synthesis regulation of macromolecules in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).

- Characterization of 2-Oxoglutarate Dependent Dioxygenases : Novel L-proline cis-4-hydroxylases have been identified, converting free L-proline to cis-4-hydroxy-L-proline, thus facilitating the study of enzyme action on proline and its hydroxylated forms (Hara & Kino, 2009).

Industrial and Pharmaceutical Applications

- Trans-4-Hydroxy-L-Proline in Medicinal and Industrial Applications : This compound, closely related to N-Hydroxy-L-Proline, is a chiral building block extensively used in the organic synthesis of pharmaceuticals. Advances in metabolic engineering have optimized its biosynthetic pathways in microorganisms for better industrial production (Zhang et al., 2021).

- Prolinol-Based Nucleotide Analogues : Trans-4-Hydroxy-L-Proline, derived from L-Proline, serves as a foundation for synthesizing nucleotide analogues with potential pharmaceutical applications (Vaněk et al., 2009).

Biochemical Markers and Disease Pathogenesis

- Hydroxyproline as a Biochemical Marker : Hydroxyprolines, including N-Hydroxy-L-Proline variants, can serve as biochemical markers to understand the pathogenesis and treatment of diseases like graft versus host disease, keloids, and vitiligo (Srivastava et al., 2016).

Microbial and Enzymatic Production

- Microorganisms Producing Hydroxyproline Isomers : Research shows the use of microorganisms and enzymes to produce various isomers of hydroxyproline, including N-Hydroxy-L-Proline. This includes screening for microbial strains capable of producing these isomers efficiently (Hara & Kino, 2020).

- Microbial Proline 4-Hydroxylase for Biotransformation : Certain microbial enzymes, like proline 4-hydroxylases, have been identified for their ability to convert L-proline to trans-4-hydroxy-L-proline, a process vital for industrial applications (Shibasaki et al., 1999).

Novel Enzymatic Activities and Genetic Advances

- Novel Enzyme Activities in Streptomyces and Bacillus : Innovative proline 3-hydroxylase activities that convert free L-proline to cis-3-hydroxy-L-proline have been discovered, offering insights into regio- and stereospecific hydroxylation of proline (Mori et al., 1996).

- Cloning of Plant Prolyl 4-Hydroxylases : Research into plant prolyl 4-hydroxylases, which could potentially modify L-proline to forms like N-Hydroxy-L-Proline, helps understand plant protein glycosylation processes (Hieta & Myllyharju, 2002).

Other Relevant Studies

- Hydroxylation of Free Amino Acids by Dioxygenases : A study on the hydroxylation of free amino acids, including L-proline, by dioxygenases highlights the potential for producing hydroxyproline isomers efficiently (Jing et al., 2019).

- Role in Metabolism, Nutrition, and Cell Signaling : Hydroxyprolines, derivatives of L-proline, have significant roles in animal metabolism, nutrition, and cell signaling, impacting growth and development (Hu et al., 2021).

Orientations Futures

The future directions for N-Hydroxy-L-proline research could involve further optimization of the microbial cell factories for efficient production of trans-4-hydroxy-L-proline . Additionally, the role of N-Hydroxy-L-proline in cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells could be explored further .

Propriétés

IUPAC Name |

1-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPLJWBKKVCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296479 | |

| Record name | L-Proline, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-L-proline | |

CAS RN |

36901-87-8, 18610-59-8 | |

| Record name | 1-Hydroxy-DL-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036901878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-DL-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EG46W66L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,c]acridine](/img/structure/B1604859.png)